Mercury, chloro-3-furanyl-
Description
Historical Context of Organomercury Compounds in Synthetic Methodologies
The study of organometallic chemistry began in the mid-19th century, with the first organomercury compound, methylmercury(II) iodide, being described in 1852. thieme-connect.de The discovery by Otto Dimroth at the end of the 19th century that aromatic compounds could undergo electrophilic substitution with mercury(II) salts significantly broadened the scope and interest in these compounds. thieme-connect.dewikipedia.org This mercuration reaction became a foundational method for creating aryl-mercury bonds.
Throughout the 20th century, organomercury compounds became established as versatile reagents in organic synthesis. thieme-connect.de Their primary utility was found in their ability to undergo transmetalation, a process where an organic group is transferred from mercury to another metal. wikipedia.org This was particularly useful for preparing organometallic compounds of more electropositive metals. libretexts.org For example, reacting an organomercury compound with metals like lithium or magnesium provided a pathway to organolithium and Grignard reagents. thieme-connect.dewikipedia.org
Furthermore, organomercurials were key players in some of the earliest examples of what would later be known as cross-coupling reactions. wikipedia.org Before the development of the more modern palladium-catalyzed methods, reactions involving organomercury compounds were used to form new carbon-carbon bonds, albeit sometimes with low selectivity. wikipedia.org Reactions such as oxymercuration, which involves the addition of mercury and an oxygen nucleophile across a double bond, also highlighted their importance as intermediates for the functionalization of alkenes. thieme-connect.de Despite concerns over toxicity, the stability and unique reactivity of organomercury compounds secured their place in the historical toolkit of synthetic organic chemistry. charlotte.eduthieme-connect.de
Contemporary Academic Relevance of Chloro(3-furanyl)mercury within Organometallic Synthesis
In modern synthetic chemistry, chloro(3-furanyl)mercury continues to be a relevant and valuable intermediate, primarily for the synthesis of complex, furan-containing molecules. Its significance lies in its role as a stable, easily handled precursor for generating more reactive organometallic species in situ, which can then participate in highly efficient bond-forming reactions.
One of the most important contemporary applications of chloro(3-furanyl)mercury is in palladium-catalyzed cross-coupling reactions. nih.gov Organomercurials readily undergo transmetalation with palladium complexes, a key step in the catalytic cycles of reactions like the Stille, Suzuki, and Negishi couplings. wikipedia.orgillinois.edu In these processes, the 3-furanyl group from the mercury compound is transferred to a palladium center, which then couples with another organic fragment to form a new carbon-carbon bond. wikipedia.orgwikipedia.org This strategy has been employed in the synthesis of natural product analogues. For instance, the preparation of carlina oxide analogues, which are investigated for their insecticidal properties, can utilize furan-based organometallic reagents in coupling reactions. acs.org
The synthesis of chloro(3-furanyl)mercury itself is well-established, often prepared via the mercuration of furan (B31954) derivatives. acs.orgcdnsciencepub.com For example, treatment of furoic acid with mercury(II) acetate (B1210297) followed by pyrolysis and reaction with sodium chloride yields 3-chloromercurifuran. acs.org This accessibility ensures its continued use as a building block.
Beyond standard cross-coupling, research has explored the specific reactivity and structural characteristics of furan-mercury compounds. Spectroscopic studies, such as proton resonance spectrum analysis of 3-chloromercurifuran, have provided detailed insights into the electronic structure and coupling constants within the molecule, contributing to a deeper understanding of its reactivity. researchgate.net While the high toxicity of many organomercury compounds has led to the development of less hazardous alternatives (like organoboron and organotin reagents), organomercurials such as chloro(3-furanyl)mercury are still employed when other methods fail or when their specific reactivity is required for a particular synthetic challenge. thieme-connect.delibretexts.org They remain particularly useful in the synthesis of halogenated furans through halodemercuration reactions. nih.gov
Data Tables
Table 1: Chemical Properties of Mercury, chloro-3-furanyl-
| Property | Value |
| CAS Number | 5857-38-5 kingdraw.com |
| Molecular Formula | C₄H₃ClHgO kingdraw.comsigmaaldrich.com |
| Molecular Weight | 303.11 g/mol kingdraw.com |
| IUPAC Name | chloro(furan-3-yl)mercury kingdraw.com |
| Canonical SMILES | C1=COC=C1[Hg]Cl kingdraw.com |
| InChI Key | HUZUHOIYUDMYRA-UHFFFAOYSA-M kingdraw.com |
| Appearance | White crystalline solid chemicalbook.com |
| Melting Point | 184.5 °C acs.org |
Structure
2D Structure
Properties
CAS No. |
5857-38-5 |
|---|---|
Molecular Formula |
C4H3ClHgO |
Molecular Weight |
303.11 g/mol |
IUPAC Name |
chloro(furan-3-yl)mercury |
InChI |
InChI=1S/C4H3O.ClH.Hg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q;;+1/p-1 |
InChI Key |
HUZUHOIYUDMYRA-UHFFFAOYSA-M |
Canonical SMILES |
C1=COC=C1[Hg]Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Studies of Chloro 3 Furanyl Mercury
General Reactivity Characteristics of Furan-Substituted Organomercurials
Furan-substituted organomercurials, such as chloro(3-furanyl)mercury, are a class of organometallic compounds where a furan (B31954) ring is directly bonded to a mercury atom. The reactivity of these compounds is significantly influenced by the nature of the furan ring, which is a π-electron-rich heterocycle. This electron richness makes the furan ring susceptible to electrophilic attack. In comparison to benzene, the furan ring is considerably more reactive towards electrophiles, with electrophilic substitution reactions in furan proceeding at a rate approximately 6 x 10¹¹ times faster. chemicalbook.com
The general reactivity of organomercurials can also be modulated by the other substituent on the mercury atom. For instance, unsymmetrical organomercurials of the type ArHgX (where Ar is an aryl or heteroaryl group and X is a halogen or another anionic group) exhibit varying reactivity depending on the nature of X. The electrophilicity of the mercuric salt used in their preparation, and consequently the reactivity of the resulting organomercurial, generally follows the order: HgCl₂ < Hg(OCOCH₃)₂ < Hg(OCOCF₃)₂ < Hg(ClO₄)₂. mdpi.orgnih.gov Symmetrical organomercurials, Ar₂Hg, are typically more reactive than their unsymmetrical counterparts, ArHgX. mdpi.org
Electron-donating groups on the furan ring can further enhance its electron density, facilitating mercuration even with less reactive mercuric salts like mercuric acetate (B1210297). nih.gov Conversely, the presence of electron-withdrawing groups on the furan ring would be expected to decrease its reactivity towards electrophiles. matanginicollege.ac.in
Demercuration Reactions for Functional Group Interconversion
Demercuration reactions involve the cleavage of the carbon-mercury bond and are synthetically valuable for introducing a variety of functional groups onto the furan ring. These reactions can be broadly categorized into halogeno-demercuration and reductive demercuration.
Halogeno-Demercuration Pathways (Chloro-, Bromo-, Iodo-)
Halogeno-demercuration is a process where the mercury-containing group is replaced by a halogen atom. This provides a direct route to halogenated furans.
Chloro-demercuration: While specific examples for chloro(3-furanyl)mercury are not extensively detailed in the provided search results, a general method for chloro-demercuration involves the reaction of organomercurials with reagents like sulfuryl chloride. For instance, the reaction of symmetric mercurials with neat, liquid S₂Cl₂ has been shown to effectively yield the corresponding chloro derivatives. nih.gov
Bromo-demercuration: Bromination of furan-substituted organomercurials can be achieved using bromine. For example, furan reacts with bromine to yield 2-bromofuran (B1272941) under mild conditions. pearson.com In a related context, 5-(acetoxymercurio)-1-methyluracil undergoes bromo-demercuration to give 5-bromo-1-methyluracil. nih.gov
Iodo-demercuration: Iodo-demercuration is a well-established reaction. A common reagent for this transformation is an aqueous solution of potassium triiodide (KI₃). The reaction of symmetric furan mercurials with aqueous KI₃ at elevated temperatures has been reported to produce iodo-furans in good yields. nih.gov For example, reacting symmetric 2,2'-difurylmercury with an aqueous KI₃ solution for 30 minutes at 80°C resulted in a 60% yield of 2-iodofuran. nih.gov This yield is significantly higher than that reported for the iodo-demercuration of 2-(chloromercurio)furan under similar conditions. nih.gov
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Iodo-demercuration | aq. KI₃ | 2-Iodofuran | 60% | nih.gov |
| Bromo-demercuration | Br₂ | 2-Bromofuran | Not specified | pearson.com |
Reductive Demercuration Strategies
Reductive demercuration involves the replacement of the mercury-containing group with a hydrogen atom. This is a key step in the widely used oxymercuration-demercuration reaction sequence for the hydration of alkenes. masterorganicchemistry.comyoutube.comwikipedia.org In this two-step process, an alkene is first treated with a mercury(II) salt in the presence of a nucleophile (like water to form alcohols, or an alcohol to form ethers), followed by demercuration. masterorganicchemistry.comyoutube.com
The demercuration step is typically achieved using sodium borohydride (B1222165) (NaBH₄) in a basic aqueous solution. wikipedia.org This reagent effectively cleaves the carbon-mercury bond and replaces it with a carbon-hydrogen bond. masterorganicchemistry.com The mechanism of this reduction is often considered to proceed through a free-radical intermediate and is generally not stereospecific. wikipedia.org The use of sodium borodeuteride (NaBD₄) allows for the introduction of a deuterium (B1214612) atom. masterorganicchemistry.com
Electrophilic Substitution on the Furan Moiety within Organomercurials
The furan ring in organomercurials is highly activated towards electrophilic substitution. The position of substitution is directed by the electronic properties of the furan ring. Electrophilic attack preferentially occurs at the C2 and C5 positions, which are α to the oxygen atom. chemicalbook.com This regioselectivity is due to the greater stabilization of the cationic intermediate formed upon attack at the α-position, which can be represented by three resonance structures, compared to the intermediate from attack at the β-position (C3 or C4), which has only two resonance structures. chemicalbook.commatanginicollege.ac.in
The presence of the mercury-containing group itself can influence subsequent electrophilic substitution reactions. The direct mercuration of aromatic systems is a common method for preparing organomercurials and is a classic example of electrophilic aromatic substitution. mdpi.orgnih.gov The effectiveness of this reaction depends on the reactivity of the aromatic system, the electrophilicity of the mercuric salt, and the reaction conditions. nih.gov
Oxidative Transformations and Their Chemical Outcomes
The oxidation of furan and its derivatives can lead to various products, often involving ring opening. For instance, treatment of furan and its 2,5-dialkyl-substituted derivatives with aqueous acids can lead to a facile ring-opening reaction, yielding the corresponding 1,4-dicarbonyl compounds. nih.gov The oxidation of thiophene, a related heterocycle, with peracids can result in thiophene-1-oxide and 2-hydroxythiophene oxide. matanginicollege.ac.in
In the context of organomercurials, oxidative transformations can be part of more complex reaction sequences. For example, oxymercuration involves the addition of a mercury(II) salt to an alkene, which can be considered an oxidative addition to the double bond. masterorganicchemistry.com The subsequent demercuration with sodium borohydride is a reductive step. masterorganicchemistry.comwikipedia.org
Photochemical Reactivity and Associated Mechanistic Investigations
The photochemical reactivity of organometallic compounds, including organomercurials, can lead to unique transformations. Photochemical reactions can proceed through different mechanisms compared to thermal reactions, sometimes resulting in different stereochemical outcomes. mdpi.com For instance, photochemical 1,3-silyl migrations in allylsilanes have been observed to occur with inversion of the silyl (B83357) configuration, which is contrary to the predictions of the Woodward-Hoffmann rules for thermal reactions. mdpi.com
The absorption of light by a molecule does not always directly correlate with its photochemical reactivity. nih.gov The energy from light absorption can be dissipated through various photophysical and photochemical pathways, and understanding these pathways is crucial for predicting reaction outcomes. nih.gov
The presence of chloride ions can also influence the photochemical properties of molecules. For example, in sensory rhodopsin I from Salinibacter ruber, chloride ion binding causes a shift in the absorption maximum and affects the photochemical properties during its photocycle. nih.gov While not directly on chloro(3-furanyl)mercury, this illustrates that the chloride ligand could potentially play a role in the photochemical behavior of the compound. nih.gov Studies on the photolysis of chlorinated alkanes have shown that UV radiation can lead to their decomposition and the release of chlorine atoms, which can initiate further reactions. nist.gov
Carbon-Mercury Bond Homolysis and Radical Intermediates
The carbon-mercury (C-Hg) bond in organomercurials like chloro(3-furanyl)mercury can undergo homolytic cleavage, a process that involves the symmetrical breaking of the bond to produce a 3-furanyl radical and a chloromercury radical (HgCl). This process is typically initiated by thermal or photochemical means. soton.ac.uk The energy required to break the first mercury-carbon bond in dialkylmercury compounds is significantly greater than that required for the second, suggesting that the resulting mercury alkyl radical possesses a unique stability. scite.ai
Studies on organomercury compounds have served as pivotal mechanistic investigations into both electrophilic and radical substitution reactions. thieme-connect.de The generation of radical intermediates from organomercurials allows for their participation in a variety of subsequent reactions. For instance, radical chain reactions often consist of initiation, propagation, and termination steps, where an initiator like azobisisobutyronitrile (AIBN) can facilitate the creation of radical intermediates from precursors. soton.ac.uk While specific studies on chloro(3-furanyl)mercury are not detailed, the general principles of organomercurial chemistry suggest that the 3-furanyl radical generated via C-Hg bond homolysis could engage in addition or cyclization reactions. soton.ac.ukwikipedia.org
Intramolecular Photocyclization and Rearrangement Dynamics
Photochemistry, the study of chemical reactions initiated by the absorption of light, provides a pathway for reactions that are often inaccessible through thermal methods. wikipedia.org The Grotthuss-Draper law, a fundamental principle of photochemistry, states that light must be absorbed by a substance for a photochemical reaction to occur. msu.edudalalinstitute.com For organofurans, intramolecular photocycloaddition reactions are well-documented. For example, irradiating 2-(alkenyl)-substituted 3(2H)-furanones can lead to clean intramolecular [2+2] photocycloadditions. researchgate.net The regioselectivity of such reactions can be highly dependent on the structure of the molecule, such as the length of a side chain. researchgate.net
In the context of chloro(3-furanyl)mercury, while direct studies on its photocyclization are sparse, the known photochemical reactivity of the furan moiety suggests potential pathways. Irradiation of furan derivatives can lead to the formation of bicyclic and spirobicyclic products. rsc.org For example, 5-tert-butyldimethylsilyloxymethyl-3-(3-formylpropyl)furan-2(5H)-one yields different cyclic lactones depending on the irradiation conditions. rsc.org These transformations highlight the dynamic rearrangement potential of the furan ring system under photochemical stimulation, which could be a reactive pathway for chloro(3-furanyl)mercury, potentially competing with C-Hg bond homolysis.
Transition Metal-Catalyzed Reactions Involving Furan Organomercurials
Organomercurials are versatile intermediates in organic synthesis, largely due to the predictable cleavage of the C-Hg bond and their participation in transmetalation reactions. wikipedia.org
Palladium-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. rsc.org The general catalytic cycle for these reactions with organometallic compounds involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govuwindsor.ca In this process, a palladium(0) catalyst reacts with an organic halide (oxidative addition), followed by the transfer of the organic group from the organomercurial to the palladium center (transmetalation), and finally, the formation of the new C-C bond and regeneration of the Pd(0) catalyst (reductive elimination). nih.govuwindsor.ca
Organomercurials are effective reagents in these couplings. wikipedia.orgacs.org Palladium-catalyzed cross-coupling reactions have been successfully applied to furanyl substrates to create more complex molecules. mdpi.com For instance, the direct arylation of furan derivatives with aryl bromides can be achieved with high efficiency using specific palladium-NHC (N-heterocyclic carbene) precatalysts. mdpi.com
Table 1: Examples of Palladium-Catalyzed Cross-Coupling with Furan Derivatives
| Furan Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| Furfuryl acetate | 4-Bromoacetophenone | Pd(II)-NHC complex 7 (1 mol%) | 92% conversion | mdpi.com |
| 2-Acetylfuran | 4-Bromoacetophenone | Pd(II)-NHC complex 7 (1 mol%) | >99% conversion | mdpi.com |
Data extracted from a study on direct C-H activation and may not involve an organomercurial intermediate, but demonstrates the viability of furan coupling.
Rhodium-Catalyzed Alkylation and Methylation Processes
Rhodium complexes are also effective catalysts for transformations involving organomercurials. acs.org A notable application is the rhodium-catalyzed formylation of organomercurials, which represents a novel transformation for this class of compounds. nih.gov The addition of a ligand such as 1,4-diazabicyclo[2.2.2]octane (DABCO) was found to promote this reaction. nih.gov
Furthermore, rhodium catalysts have been employed in reactions that transform the furan ring itself. For example, rhodium-stabilized imino-carbenes react with furans to synthesize highly functionalized pyrroles through a [3+2] annulation followed by ring opening. nih.govemory.edu While not a direct alkylation or methylation of chloro(3-furanyl)mercury, this reactivity showcases the interaction of rhodium catalysts with the furan core, a crucial aspect when considering catalytic reactions of furan-containing organometallics.
Coordination Chemistry and Adduct Formation
The coordination chemistry of organomercury compounds is defined by the mercury atom's ability to form secondary bonds and adducts. core.ac.uk Organomercury halides, such as chloro(3-furanyl)mercury, can act as ligands, coordinating to other transition metals to form heterometallic complexes. mdpi.com In these adducts, the {Hg-Y} fragment (where Y is a halide) interacts with a transition metal center. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Mercury, chloro-3-furanyl- |
| Chloro(3-furanyl)mercury |
| 3-Furanyl radical |
| Chloromercury radical |
| Azobisisobutyronitrile (AIBN) |
| 2-(Alkenyl)-substituted 3(2H)-furanone |
| 5-tert-Butyldimethylsilyloxymethyl-3-(3-formylpropyl)furan-2(5H)-one |
| Furfuryl acetate |
| 4-Bromoacetophenone |
| 2-Acetylfuran |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| [Co(η⁵-C₅H₅)(CO)₂] |
Advanced Spectroscopic and Analytical Characterization of Furan Substituted Organomercurials
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and electronic environment of organomercurial compounds.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide valuable information about the organic framework of chloro-3-furanyl-mercury. The chemical shifts of the furan (B31954) ring protons are influenced by the electronegativity and magnetic anisotropy of the chloromercuri group. Typically, protons on a furan ring appear in the aromatic region of the ¹H NMR spectrum. The substitution pattern on the furan ring can be determined by analyzing the coupling patterns and coupling constants between adjacent protons.
In ¹³C NMR, the carbon directly bonded to the mercury atom (C-3) is expected to show a significant downfield or upfield shift due to the heavy atom effect of mercury. The other carbon atoms of the furan ring will also exhibit shifts that are indicative of the electronic influence of the -HgCl substituent.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Furan Derivatives This table provides generalized data for educational purposes and does not represent experimentally verified values for chloro-3-furanyl-mercury.
| Nucleus | Position on Furan Ring | Typical Chemical Shift (ppm) |
| ¹H | H-2 | 7.4 - 7.6 |
| ¹H | H-4 | 6.3 - 6.5 |
| ¹H | H-5 | 7.2 - 7.4 |
| ¹³C | C-2 | 140 - 145 |
| ¹³C | C-3 (substituted) | Varies significantly |
| ¹³C | C-4 | 105 - 110 |
| ¹³C | C-5 | 140 - 145 |
Note: The actual chemical shifts for chloro-3-furanyl-mercury would require experimental determination.
Mercury-199 (¹⁹⁹Hg) NMR is a highly sensitive probe of the electronic environment around the mercury nucleus. huji.ac.il The ¹⁹⁹Hg nucleus is a spin-½ nucleus with a natural abundance of 16.87%, making it suitable for NMR studies. huji.ac.il The chemical shift range for ¹⁹⁹Hg is vast, spanning over 3500 ppm, which allows for the differentiation of subtle structural and electronic changes. huji.ac.il The chemical shift of chloro-3-furanyl-mercury would be expected in a characteristic range for organomercury halides. huji.ac.il While dimethylmercury (B1214916) has historically been used as a reference standard, safer alternatives are now more common. nih.govnih.gov
Coupling between ¹⁹⁹Hg and other NMR-active nuclei, such as ¹H and ¹³C, provides crucial structural information. huji.ac.il The one-bond coupling constant (¹J(¹⁹⁹Hg-¹³C)) is particularly informative about the nature of the mercury-carbon bond, with typical values ranging from 600 to 3000 Hz. huji.ac.ilnsf.gov Two-bond couplings (²J(¹⁹⁹Hg-¹H)) are also observed and are generally in the range of 100 to 270 Hz. huji.ac.il These coupling constants are sensitive to the hybridization of the carbon atom and the electronegativity of the substituents on both the organic moiety and the mercury atom.
1H and 13C NMR Spectroscopic Analysis of Furan Ring and Substituents
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. spectroscopyonline.com For chloro-3-furanyl-mercury, these techniques can identify characteristic vibrations of the furan ring and the Hg-C and Hg-Cl bonds.
The IR and Raman spectra will be dominated by the vibrational modes of the furan ring. These include C-H stretching, C=C stretching, and ring breathing modes. The presence of the heavy mercury atom can influence the frequencies of these vibrations. A complete assignment of the vibrational fundamentals can be achieved by comparing the spectra of the compound with its deuterated analogues. rsc.org
The Hg-C stretching vibration is expected to appear in the far-infrared region, typically between 400 and 600 cm⁻¹. The exact position of this band is sensitive to the nature of the organic group. The Hg-Cl stretching vibration will also be found in the far-infrared region, generally below 400 cm⁻¹.
Table 2: General Regions for Vibrational Modes in Furan and Organomercurials This table provides generalized data for educational purposes and does not represent experimentally verified values for chloro-3-furanyl-mercury.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |
| Furan C-H stretching | 3100 - 3200 | IR, Raman |
| Furan C=C stretching | 1500 - 1600 | IR, Raman |
| Furan ring breathing | 1000 - 1200 | Raman |
| Hg-C stretching | 400 - 600 | IR, Raman |
| Hg-Cl stretching | < 400 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For chloro-3-furanyl-mercury, the UV-Vis spectrum is expected to show absorptions arising from π → π* and possibly n → π* transitions within the furan ring. libretexts.org
The furan ring is an aromatic system with π electrons that can be excited to higher energy π* orbitals. researchgate.net These π → π* transitions typically occur in the ultraviolet region. The presence of the mercury atom can cause a shift in the absorption maximum (λ_max) compared to unsubstituted furan, which can be either a bathochromic (red) or hypsochromic (blue) shift depending on the electronic interactions. The electronic transitions can be influenced by the solvent polarity. physchemres.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. premierbiosoft.com In the mass spectrum of chloro-3-furanyl-mercury, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. Due to the isotopic distribution of mercury and chlorine, the molecular ion region will exhibit a characteristic pattern of peaks. chemguide.co.uk
The most prominent feature in the fragmentation of organomercurials is the cleavage of the Hg-C bond. thieme-connect.de This would lead to the formation of a [C₄H₃O]⁺ ion (furanyl cation) and a [HgCl]⁺ fragment. Further fragmentation of the furanyl cation would also be observed. The presence of inorganic mercury-containing ions is also a characteristic feature in the mass spectra of such compounds. rsc.org
Table 3: Predicted Major Fragments in the Mass Spectrum of Chloro-3-furanyl-mercury This table provides predicted data for educational purposes and does not represent experimentally verified values.
| Fragment Ion | Predicted m/z | Origin |
| [C₄H₃O-HgCl]⁺ | (Calculated based on isotopes) | Molecular Ion |
| [C₄H₃O]⁺ | 67 | Cleavage of Hg-C bond |
| [HgCl]⁺ | (Calculated based on isotopes) | Cleavage of Hg-C bond |
X-ray Diffraction Studies for Solid-State Structural Elucidation
Key structural parameters that would be determined include the C-Hg and Hg-Cl bond lengths, the C-Hg-Cl bond angle, and the planarity of the furan ring. The crystal packing would also be revealed, showing any intermolecular interactions such as van der Waals forces or weaker coordinating interactions involving the mercury atom. This technique is crucial for unambiguously establishing the connectivity and stereochemistry of the compound. nih.gov
Analysis of Mercury Coordination Geometry and Secondary Interactions
In organomercury compounds of the type RHgX, such as chloro-3-furanylmercury, the mercury atom typically exhibits a primary two-coordinate geometry, resulting in a nearly linear C-Hg-Cl arrangement. This linearity stems from the 6sp hybridization of the mercury atom's valence orbitals. core.ac.uk However, the coordination sphere of mercury is often expanded through secondary interactions, which are weaker than covalent bonds but significantly influence the compound's crystal structure and chemical behavior. core.ac.ukmcmaster.ca
The mercury atom in organomercury compounds possesses vacant 6p and 6d orbitals, making it a soft Lewis acid capable of engaging in these secondary bonding interactions with Lewis bases. core.ac.uk In the case of chloro-3-furanylmercury, potential donors for such interactions include the oxygen atom of the furan ring and the chlorine atom. numberanalytics.com These intramolecular or intermolecular interactions can lead to coordination numbers greater than two, causing distortions from the ideal linear geometry. core.ac.uk
A survey of related organomercury structures reveals that intermolecular Hg···S and Hg···N interactions are common, leading to the formation of supramolecular assemblies like dimers, tapes, or chains in the solid state. mdpi.comrsc.org For chloro-3-furanylmercury, analogous intermolecular Hg···O or Hg···Cl interactions would be expected. The distances of these secondary bonds are typically shorter than the sum of the van der Waals radii but longer than covalent bonds. For instance, documented secondary Hg···N bonds are often in the range of 2.8-3.0 Å. core.ac.uk The geometry around the mercury atom can adopt configurations such as T-shaped, trigonal bipyramidal, or square pyramidal depending on the number and nature of these secondary interactions. core.ac.uk
Table 1: Potential Secondary Interactions in Chloro-3-furanylmercury
| Interaction Type | Potential Donor Atom | Nature | Expected Influence on Structure |
|---|---|---|---|
| Intramolecular | Furan Oxygen | Weak coordination to the mercury center of the same molecule. | Distortion of the C-Hg-Cl bond angle. |
| Intermolecular | Furan Oxygen | Bonding between the mercury atom of one molecule and the furan oxygen of a neighboring molecule. | Formation of dimers or polymeric chains. |
| Intermolecular | Chlorine | Bonding between the mercury atom of one molecule and the chlorine atom of a neighboring molecule. | Creation of supramolecular architectures. |
Chromatographic Techniques for Separation and Speciation
The environmental behavior and toxicity of mercury are highly dependent on its chemical form, making the separation and speciation of organomercury compounds crucial. psanalytical.comresearchgate.net Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for separating different mercury species from complex matrices before their quantification. psanalytical.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile technique for the speciation of organomercury compounds, including furan-substituted variants. researchgate.net It offers the advantage of direct analysis of aqueous extracts without requiring a derivatization step, which is often necessary for GC. rsc.org Reversed-phase chromatography is the most common HPLC mode used for this purpose. researchgate.net
In a typical setup, an analytical column, such as a C8 or C18, separates the mercury species based on their differential partitioning between the stationary phase and a mobile phase. researchgate.netrsc.org The mobile phase often consists of an aqueous buffer mixed with an organic modifier like methanol (B129727) or acetonitrile, and may contain a complexing agent to improve peak shape and resolution. researchgate.net Following separation on the column, the eluent is directed to a detector for quantification. For enhanced sensitivity, a post-column oxidation step can be employed to convert all separated mercury species to inorganic mercury (Hg²⁺), which is then reduced to elemental mercury (Hg⁰) for detection. psanalytical.comosti.gov
Table 2: Exemplary HPLC Conditions for Organomercury Speciation
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | C8 Reversed Phase | C18 loaded silica | rsc.org, shu.ac.uk |
| Mobile Phase | Isocratic elution with buffer/organic modifier | 6M HCl (for extraction) | rsc.org, shu.ac.uk |
| Post-Column Step | Vapor Generation (VG) | UV oxidation to Hg²⁺, then reduction with SnCl₂ | rsc.org, psanalytical.com |
| Detection | ICP-MS/MS | Atomic Fluorescence Spectrometry (AFS) | rsc.org, psanalytical.com |
Gas Chromatography (GC) Approaches
Gas chromatography offers excellent separation efficiency for the analysis of volatile and thermally stable compounds. researchgate.net Since organomercury compounds like chloro-3-furanylmercury are typically ionic and non-volatile, a derivatization step is mandatory to convert them into volatile species suitable for GC analysis. rsc.orgrsc.org Common derivatization agents include sodium tetraethylborate (NaBEt₄) or sodium tetraphenylborate, which ethylate or phenylate the mercury species, respectively. rsc.orgnih.gov
The derivatized analytes are then introduced into the GC, often using a purge-and-trap or solid-phase microextraction (SPME) system for preconcentration. researchgate.netrsc.org Separation is achieved on a capillary column. The choice of detector is critical, with atomic-specific detectors being preferred for their sensitivity and selectivity. researchgate.netnih.gov
Table 3: Common GC Approaches for Organomercury Analysis
| Parameter | Methodology | Reference |
|---|---|---|
| Derivatization | Aqueous ethylation with sodium tetraethylborate (NaBEt₄) or phenylation. | rsc.org, nih.gov |
| Sample Introduction | Purge-and-Trap Injection (PTI) or Headspace Solid-Phase Microextraction (HS-SPME). | rsc.org, researchgate.net |
| Separation | Capillary GC column with an optimized temperature program. | rsc.org |
| Detection | ICP-MS, AFS, or Microwave-Induced Plasma Atomic Emission Spectrometry (MIP-AES). | rsc.org, nih.gov, researchgate.net |
Atomic Spectrometric Detection Methods (e.g., ICP-MS, AFS)
Hyphenated techniques, which couple the separation power of chromatography with the high sensitivity and selectivity of atomic spectrometry, are the state-of-the-art for organometallic speciation. psanalytical.comrsc.org Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Fluorescence Spectrometry (AFS) are two of the most powerful detection methods for mercury analysis. researchgate.net
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) , when coupled with GC or HPLC, provides extremely low detection limits and isotopic information. rsc.orgnih.gov After the chromatographic separation, the sample is introduced into the plasma, which atomizes and ionizes the mercury atoms. The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for interference-free quantification. nih.gov The use of a collision/reaction cell or tandem MS (MS/MS) can further enhance selectivity. rsc.org Detection limits for organomercury species using GC-ICP-MS can be in the femtogram (fg) range. rsc.orgrsc.org
Atomic Fluorescence Spectrometry (AFS) is another highly sensitive technique for mercury detection. rsc.orgresearchgate.net It is often coupled with HPLC or GC via a post-column or post-reactor unit where the separated mercury compounds are converted to elemental mercury vapor (Hg⁰), a process known as cold vapor generation. psanalytical.comrsc.org This Hg⁰ vapor is then excited by a mercury lamp, and the resulting fluorescence is measured. AFS is known for its excellent sensitivity, with detection limits in the picogram (pg) or low ng/L range, and it represents a cost-effective alternative to ICP-MS. nih.govrsc.org
Table 4: Performance Characteristics of Atomic Spectrometric Detectors for Mercury Speciation
| Detector | Coupled Technique | Typical Detection Limit | Advantages | Reference |
|---|---|---|---|---|
| ICP-MS | HPLC, GC | 20 fg (absolute, for MeHg⁺) | High sensitivity, isotopic analysis, multi-element capability. | rsc.org, rsc.org |
| AFS | HPLC, GC | 0.02-0.04 pg (as Hg) | Excellent sensitivity, lower cost, wide linear range. | rsc.org, nih.gov |
| ICP-MS/MS | LC | 0.2 µg/L (for MeHg and iHg) | Enhanced selectivity, removal of interferences. | rsc.org |
Computational Chemistry and Theoretical Modelling of Chloro 3 Furanyl Mercury
Electronic Structure Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. mdpi.com For chloro(3-furanyl)mercury, DFT calculations can predict ground state properties such as electron density, total energy, and molecular geometry with reasonable accuracy. mdpi.com The choice of the exchange-correlation functional is critical, and care must be taken, especially for elements like mercury where relativistic effects and electron correlation can be significant. mdpi.comaps.org
DFT studies are instrumental in analyzing the bonding within chloro(3-furanyl)mercury. The bond between the mercury atom and the 3-furanyl group is a key feature. The strength and nature of the Hg-C bond can be influenced by the electronegativity of the substituents on the furan (B31954) ring. core.ac.uk In related organomercury compounds, Hg-C bond lengths typically fall within the range of 2.05 to 2.09 Å. core.ac.uk
Frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. nih.gov The energies of these orbitals and the HOMO-LUMO gap can be calculated using DFT. For many organic and organometallic compounds, the HOMO energy is a good indicator of its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity. nih.gov
Table 1: Theoretical Bonding and Orbital Data for Chloro(3-furanyl)mercury
| Parameter | Predicted Value | Significance |
| Hg-C Bond Length | ~2.05 - 2.09 Å | Indicates the covalent bond distance between mercury and the furan ring. core.ac.uk |
| Hg-Cl Bond Length | Varies | Influenced by intermolecular interactions and coordination environment. mdpi.com |
| C-Hg-Cl Bond Angle | ~180° | A near-linear arrangement is typical for two-coordinate mercury compounds. mdpi.com |
| HOMO Energy | Relates to the molecule's potential to act as an electron donor. | |
| LUMO Energy | Relates to the molecule's potential to act as an electron acceptor. | |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. nih.gov |
Molecular Dynamics Simulations and Conformational Studies
Molecular dynamics (MD) simulations offer a way to study the movement and interactions of chloro(3-furanyl)mercury over time. nih.govmdpi.com These simulations are based on classical mechanics and can provide insights into the conformational flexibility of the molecule. mdpi.com For a relatively rigid molecule like chloro(3-furanyl)mercury, MD simulations can explore the rotational freedom around the Hg-C bond and the potential for intermolecular interactions in different environments. mdpi.com
Conformational analysis helps to identify the most stable arrangements of the atoms in the molecule. For the 3-furyl group, different orientations relative to the Hg-Cl bond can be investigated to determine the lowest energy conformation. rsc.org This information is crucial for understanding how the molecule might interact with other species.
Quantum Chemical Investigations of Reaction Mechanisms and Transition States
Quantum chemical methods, including DFT and ab initio calculations, are vital for elucidating the mechanisms of chemical reactions involving chloro(3-furanyl)mercury. nih.govrsc.org These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.gov
For organomercury compounds, reactions often involve the cleavage of the Hg-C bond. thieme-connect.de Theoretical studies can model these processes, for instance, in reactions with electrophiles or in transmetalation reactions. thieme-connect.de By calculating the activation energies associated with different reaction pathways, chemists can predict which reactions are more likely to occur. nih.gov For example, in electrophilic substitution reactions, the position of attack on the furan ring can be predicted by modeling the stability of the intermediate carbocations. mdpi.com
Table 2: Key Aspects of Reaction Mechanism Investigations
| Investigated Aspect | Computational Approach | Insights Gained |
| Reaction Pathways | Potential Energy Surface (PES) Scanning | Identification of reactants, intermediates, transition states, and products. rsc.org |
| Transition State Geometry | Transition State Optimization | Understanding the structure of the highest energy point along the reaction coordinate. nih.gov |
| Activation Energy | Calculation of energy barriers | Prediction of reaction rates and feasibility of different mechanisms. nih.gov |
| Solvent Effects | Implicit or Explicit Solvent Models | Assessing the influence of the surrounding medium on the reaction. nih.gov |
Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties of chloro(3-furanyl)mercury, which can then be compared with experimental data for validation. scielo.br
NMR Spectroscopy: Chemical shifts, particularly for ¹⁹⁹Hg, can be calculated. These shifts are sensitive to the electronic environment around the mercury nucleus and can provide valuable structural information. mdpi.com
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the molecule can be computed. These correspond to the stretching and bending of chemical bonds and can help in the identification and characterization of the compound. scielo.br
Electronic Spectroscopy (UV-Vis): The energies of electronic transitions can be calculated, which correspond to the absorption of light in the ultraviolet and visible regions. These transitions are related to the promotion of electrons from occupied to unoccupied molecular orbitals.
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Information Obtained |
| ¹⁹⁹Hg NMR | Chemical Shift (δ) | Provides information about the electronic environment of the mercury atom. mdpi.com |
| ¹H and ¹³C NMR | Chemical Shifts (δ) and Coupling Constants (J) | Characterizes the furan ring and its substitution pattern. ptfarm.pl |
| IR/Raman | Vibrational Frequencies (cm⁻¹) | Identifies characteristic bond stretches and bends (e.g., C-H, C-O, C-Hg, Hg-Cl). scielo.br |
| UV-Vis | Absorption Maxima (λ_max) | Correlates with electronic transitions between molecular orbitals. |
Note: Specific predicted values require dedicated calculations.
Applications of Chloro 3 Furanyl Mercury and Analogous Organomercurials in Contemporary Organic Synthesis
Reagents for Carbon-Carbon Bond Construction
Organomercurials are effective reagents for the formation of carbon-carbon (C-C) bonds, a cornerstone of organic synthesis. illinois.edu A primary application is in palladium-catalyzed cross-coupling reactions. researchgate.net In these reactions, the organomercurial, such as chloro(3-furanyl)mercury, undergoes transmetalation with a palladium complex. The resulting organopalladium species can then couple with various organic halides or other electrophiles to form a new C-C bond. wikipedia.org
The general mechanism for a palladium-catalyzed cross-coupling reaction involving an organomercurial (R-Hg-X) and an organic halide (R'-Y) involves a catalytic cycle. This cycle typically begins with the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the organomercurial to form a diorganopalladium(II) intermediate. Subsequent reductive elimination yields the coupled product (R-R') and regenerates the palladium(0) catalyst. researchgate.netwikipedia.org
The efficiency and selectivity of these coupling reactions can be influenced by various factors, including the choice of catalyst, ligands, and the presence of additives like halide salts, which can increase selectivity. researchgate.netwikipedia.org For instance, the palladium-catalyzed coupling of methyl mercury iodide with aryl iodides proceeds efficiently in the presence of an iodide ion, which acts as a nucleophilic catalyst. researchgate.net This methodology provides a mild and selective route for constructing new C-C bonds. researchgate.netresearchgate.net
Another significant C-C bond-forming reaction involving organomercurials is carbonylation. Under palladium catalysis, organomercurials can react with carbon monoxide and a suitable coupling partner to produce ketones and other carbonyl-containing compounds. wikipedia.orgresearchgate.net For example, the palladium-catalyzed acyldemetallation of organomercurials with acyl halides is a general method for synthesizing unsymmetrical ketones. researchgate.net
Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions with Organomercurials
| Reaction Type | Organomercurial | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Cross-Coupling | R-Hg-X (e.g., Arylmercurial) | Ar-I | Pd(0) complex, Iodide ion | Biaryl (Ar-R) | researchgate.net |
| Acylation | R₂Hg or R-Hg-I | R'COCl | Palladium complex | Unsymmetrical Ketone (R-CO-R') | researchgate.net |
| Carbonylation | Alkyl-Hg-I | Ar-I, CO | Palladium complex, Iodide ion | Unsymmetrical Ketone (Alkyl-CO-Ar) | researchgate.net |
| Heck-type Reaction | Arylmercuric chloride | Alkene | Pd(OAc)₂ | Substituted Alkene | organic-chemistry.orguniurb.it |
Precursors for the Synthesis of Complex Heterocyclic Scaffolds
Chloro(3-furanyl)mercury and its analogs are valuable precursors for constructing complex heterocyclic systems, which are core structures in many pharmaceuticals and natural products. worldresearchersassociations.com
C-nucleosides, where the nucleobase is linked to the sugar via a C-C bond, are stable mimics of canonical N-nucleosides and exhibit significant potential in medicinal chemistry. nih.govbeilstein-journals.orgtugraz.at Furanylmercury intermediates have been employed in their synthesis. A notable example involves the reaction of 3-furanylmercury chloride with a suitable carbohydrate derivative in nitromethane. researchgate.net This reaction typically yields a mixture of anomers, which can often be epimerized to the desired biologically active β-anomer. researchgate.net The synthesis of C-nucleosides often involves the creation of an oxocarbenium ion intermediate from a protected sugar, like a ribonolactone, which is then attacked by a carbon nucleophile. beilstein-journals.org The use of organometallic reagents, including organomercurials, provides a direct route to introduce the heterocyclic base.
Organomercurials play a role in specialized cyclization reactions to build fused furan-containing ring systems. One such reaction is the furanoyne cyclization. This process can be catalyzed by mercury salts, including solid-supported mercuric triflate, which has demonstrated remarkable catalytic activity for this transformation. nih.govresearchgate.net These reactions typically involve the activation of an alkyne by the mercury catalyst, followed by an intramolecular attack by a furan (B31954) ring to construct a new carbocyclic or heterocyclic framework. jst.go.jp This methodology provides access to complex polycyclic structures from relatively simple acyclic precursors. nih.govresearchgate.net
C-Nucleoside Synthesis via Furanylmercury Intermediates
Role in the Synthesis of Functionalized Furan Derivatives and Oligomers
The direct functionalization of the furan ring can be challenging, but the use of organomercurial intermediates provides a reliable entry point. Chloro(3-furanyl)mercury, through transmetalation to other organometallic species or via palladium-catalyzed coupling reactions, allows for the introduction of a wide array of substituents onto the furan core. chim.itmdpi.comresearchgate.net This approach is a key step in the synthesis of various substituted furans that would be difficult to prepare through direct electrophilic substitution. chim.itrsc.org
Furthermore, these organomercurial precursors can be utilized in the synthesis of furan-containing oligomers. chim.it For instance, the reaction of a (2-furyl)carbene intermediate, which can be accessed from various starting materials, with linear polysiloxanes can afford furan-containing oligomeric structures. chim.it This demonstrates the potential for creating novel materials with tailored properties based on repeating furan units.
Table 2: Selected Methods for Furan Functionalization
| Method | Key Intermediate/Reagent | Type of Functionalization | Resulting Product | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Coupling | Chloro(3-furanyl)mercury | Arylation, Vinylation, etc. | Substituted Furans | researchgate.netwikipedia.org |
| Metal-Carbene Chemistry | Metal (2-furyl)carbene complexes | C-H/X-H Insertion, Cycloaddition | Highly Functionalized Furans | chim.it |
| Intramolecular Annulation | Aryl ketones and aromatic olefins | C-C and C-O bond formation | Multi-substituted Furans | researchgate.net |
| Tandem Reactions | 1,3-Dicarbonyls and Alkenyl Bromides | Cyclization | Functionalized Furans | mdpi.com |
Strategic Intermediates in Stereoselective Organic Transformations
Controlling stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. redalyc.org Organomercurials can serve as strategic intermediates in reactions where stereocontrol is paramount. nih.gov For example, in the synthesis of C-nucleosides, the stereochemical outcome at the anomeric center is crucial. The use of furanylmercury intermediates allows for the formation of C-C bonds, and subsequent steps can be designed to control the stereochemistry, sometimes involving the separation of diastereomers or stereoselective reduction of an intermediate. beilstein-journals.orgresearchgate.net
Catalytic Applications in Organic Reactions (e.g., Solid-Supported Mercury Salts)
While organomercurials are often used as stoichiometric reagents, there is growing interest in the catalytic applications of mercury salts. asoshiranui.net To enhance usability and minimize environmental impact, solid-supported mercuric salt catalysts have been developed. researchgate.netjst.go.jp A key example is silaphenylmercuric triflate, a heterogeneous catalyst that can be generated and used in flow reaction systems. nih.gov
These solid-supported catalysts have proven to be powerful and effective for a range of organic transformations, including indole (B1671886) synthesis, furanoyne cyclization, and other C-C bond-forming cyclizations. nih.govresearchgate.net A major advantage of these heterogeneous catalysts is that they can be recovered by simple filtration and reused, with minimal leaching of toxic mercury into the product mixture. researchgate.netjst.go.jp The development of such catalytic systems represents a significant step towards greener and more sustainable applications of mercury-based reagents in organic synthesis. nih.gov
Q & A
Q. What are the established synthetic routes for chloro-3-furanylmercury compounds, and what factors influence reaction efficiency?
Chloro-3-furanylmercury derivatives are typically synthesized via electrophilic mercuration, where mercury(II) chloride reacts with substituted furans. Reaction efficiency depends on solvent polarity (e.g., aqueous vs. organic media), temperature (20–80°C), and the electronic nature of the furan substituents. For example, electron-rich furans enhance Hg(II) coordination, improving yields. Structural analogs like chloro(furan-2-yl)mercury ([5857-37-4]) and chloro(furan-3-yl)mercury ([5857-38-5]) follow similar pathways .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing chloro-3-furanylmercury compounds?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies Hg coordination environments (chemical shifts: 0 to -2000 ppm).
- X-ray Crystallography : Resolves Hg–C bond lengths (typically 2.0–2.1 Å) and ring geometry.
- Gas Chromatography with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) : Quantifies trace impurities and validates purity (>98% for pharmaceutical-grade analogs) .
Q. How can researchers mitigate mercury loss during sample preparation for chloro-3-furanylmercury analysis?
Use stabilizing agents like L-cysteine or thiourea to prevent Hg volatilization. Acid digestion (HNO/HSO) at controlled temperatures (<60°C) preserves organic Hg bonds. Cold-vapor atomic fluorescence spectroscopy (CVAFS) is recommended for low-concentration detection (LOD: 0.1 ng/L) .
Advanced Research Questions
Q. How does chloro-3-furanylmercury interact with environmental matrices, and what analytical approaches track its speciation?
In aquatic systems, chloro-3-furanylmercury undergoes redox transformations influenced by chloride ions and organic matter. Speciation analysis requires:
- Synchrotron X-ray Absorption Spectroscopy (XAS) : Identifies Hg(II) vs. Hg(I) oxidation states.
- Size-Exclusion Chromatography (SEC-ICP-MS) : Separates colloidal vs. dissolved Hg species. Environmental persistence correlates with furan ring stability; halogenated analogs (e.g., [3403-83-6]) show longer half-lives in sediment .
Q. How should researchers address contradictions in reported thermodynamic data for chloro-3-furanylmercury compounds?
Discrepancies in ΔG or log K values often arise from solvent effects or inconsistent reference electrodes. Mitigation strategies:
- Cross-validate using multiple methods (e.g., potentiometry vs. calorimetry).
- Standardize experimental conditions (ionic strength, temperature).
- Review historical datasets from sources like Chemical Abstracts (1907–2003) for context .
Q. What strategies improve detection limits in trace analysis of chloro-3-furanylmercury in biological samples?
- Pre-concentration : Solid-phase extraction (SPE) with thiol-functionalized resins.
- High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns (e.g., vs. ).
- Isotope Dilution : Spike samples with -labeled internal standards to correct for matrix effects .
Q. What computational models predict the reactivity of chloro-3-furanylmercury in catalytic or toxicological contexts?
Density Functional Theory (DFT) simulations model Hg–ligand bond dissociation energies (BDEs) and reaction pathways. For example, the Hg–C bond in chloro(furan-3-yl)mercury ([5857-38-5]) has a BDE of ~180 kJ/mol, influencing its stability in biological systems. Molecular dynamics (MD) simulations further predict solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
